Nampt-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nampt-IN-5 is a small molecule inhibitor that targets nicotinamide phosphoribosyltransferase (Nampt), an enzyme that catalyzes the rate-limiting step in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme that plays a vital role in various cellular processes, including metabolism, DNA repair, and gene expression. Nampt-IN-5 has emerged as a potential therapeutic target for various diseases, including cancer, inflammation, and metabolic disorders.
Wirkmechanismus
Nampt-IN-5-IN-5 inhibits Nampt-IN-5, which leads to a decrease in NAD+ levels in cells. This, in turn, leads to the activation of various cellular pathways, including AMP-activated protein kinase (AMPK) and sirtuins, which play a crucial role in regulating cellular metabolism and energy homeostasis. The activation of these pathways leads to various cellular effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemische Und Physiologische Effekte
Nampt-IN-5-IN-5 has various biochemical and physiological effects on cells. Nampt-IN-5-IN-5 inhibits cell proliferation by inducing cell cycle arrest and apoptosis. Nampt-IN-5-IN-5 also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In metabolic disorders, Nampt-IN-5-IN-5 improves insulin sensitivity and glucose tolerance by activating AMPK and sirtuins.
Vorteile Und Einschränkungen Für Laborexperimente
Nampt-IN-5-IN-5 has several advantages for lab experiments. It is a potent and selective inhibitor of Nampt-IN-5, which makes it an ideal tool for studying the role of Nampt-IN-5 in various cellular processes. Nampt-IN-5-IN-5 is also relatively easy to synthesize, which makes it readily available for research purposes. However, Nampt-IN-5-IN-5 has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. Nampt-IN-5-IN-5 also has limited solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Nampt-IN-5-IN-5. One direction is to investigate the potential therapeutic applications of Nampt-IN-5-IN-5 in various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to study the molecular mechanisms underlying the effects of Nampt-IN-5-IN-5 on cellular pathways, including AMPK and sirtuins. Additionally, future research could focus on developing more potent and selective inhibitors of Nampt-IN-5, which may have improved therapeutic potential.
Synthesemethoden
Nampt-IN-5-IN-5 can be synthesized using various chemical methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. One of the most common methods for synthesizing Nampt-IN-5-IN-5 involves the condensation of 4-chloro-3-nitrobenzoic acid with 2-amino-4-methylpyridine in the presence of a base, followed by reduction of the nitro group using a suitable reducing agent.
Wissenschaftliche Forschungsanwendungen
Nampt-IN-5-IN-5 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, Nampt-IN-5-IN-5 has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. In inflammation, Nampt-IN-5-IN-5 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In metabolic disorders, Nampt-IN-5-IN-5 has been shown to improve insulin sensitivity and glucose tolerance.
Eigenschaften
IUPAC Name |
N-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]-3-pyridin-3-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-2-32-25-28-22-7-3-4-8-23(22)30(25)15-18-9-11-21(12-10-18)27-24(31)29-16-20(17-29)19-6-5-13-26-14-19/h3-14,20H,2,15-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBCHOGBDMGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)NC(=O)N4CC(C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nampt-IN-5 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.